molecular formula C15H19N3O3 B5404787 4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol

4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol

カタログ番号 B5404787
分子量: 289.33 g/mol
InChIキー: UYHYURJNZLBFID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HMI-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

作用機序

The mechanism of action of HMI-1 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. HMI-1 inhibits the activity of Akt, which in turn inhibits the activity of mTOR. This results in the inhibition of cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMI-1 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. HMI-1 has also been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

実験室実験の利点と制限

HMI-1 has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to have a high degree of specificity for its target, the Akt/mTOR signaling pathway. However, there are also limitations to using HMI-1 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, HMI-1 has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of HMI-1. One area of research is the development of more potent and selective inhibitors of the Akt/mTOR signaling pathway. Another area of research is the study of the long-term effects of HMI-1 on cancer cells and Alzheimer's disease. In addition, the use of HMI-1 in combination with other therapies, such as chemotherapy, is an area of active research. Finally, the development of HMI-1 as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease, is an area of future research.

合成法

The synthesis of HMI-1 involves a multi-step process that begins with the reaction of 1-methyl-1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-hydroxymethylpiperidine to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product, HMI-1. The synthesis of HMI-1 has been optimized to improve its yield and purity, making it a viable compound for scientific research.

科学的研究の応用

HMI-1 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. HMI-1 has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, HMI-1 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

特性

IUPAC Name

[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-17-12-5-3-2-4-11(12)13(16-17)14(20)18-8-6-15(21,10-19)7-9-18/h2-5,19,21H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYURJNZLBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。